Cas no 2138347-39-2 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide)

4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide
- 2138347-39-2
- 4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide
- EN300-1115434
-
- インチ: 1S/C11H13N5O2S/c1-19(17,18)9-5-15-16(7-9)6-8-2-3-14-10(4-8)11(12)13/h2-5,7H,6H2,1H3,(H3,12,13)
- InChIKey: XLMKAIRZEQOMOV-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)CC1C=CN=C(C(=N)N)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 279.07899585g/mol
- どういたいしつりょう: 279.07899585g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 123Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115434-10g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1115434-0.05g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1115434-5.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1115434-10.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1115434-0.5g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1115434-0.1g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1115434-5g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1115434-1.0g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 1g |
$943.0 | 2023-06-09 | ||
Enamine | EN300-1115434-0.25g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1115434-2.5g |
4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboximidamide |
2138347-39-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamideに関する追加情報
Introduction to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide (CAS No. 2138347-39-2)
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide (CAS No. 2138347-39-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide is defined by its molecular formula C16H17N5O2S. The compound features a pyridine ring linked to a pyrazole moiety through a methylene bridge, with a methanesulfonyl group attached to the pyrazole ring and a carboximidamide group attached to the pyridine ring. These structural elements contribute to the compound's unique physicochemical properties, such as solubility, stability, and reactivity.
The presence of the methanesulfonyl group enhances the compound's polarity and improves its solubility in polar solvents. The carboximidamide group, on the other hand, imparts hydrogen bonding capabilities, which can influence the compound's interactions with biological targets. The overall structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide suggests that it may exhibit favorable pharmacokinetic properties, making it an attractive candidate for drug development.
Synthesis Methods
The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide has been reported in several studies, each employing different synthetic routes to achieve high yields and purity. One common approach involves the condensation of 4-(methylsulfonyl)-1H-pyrazole with 2-chloromethylpyridine followed by the formation of the carboximidamide group through a series of reactions involving amidation and cyclization.
A recent study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that achieved a yield of over 85% with high purity. The method involved the use of mild reaction conditions and readily available starting materials, making it suitable for large-scale production. This synthetic strategy not only simplifies the process but also reduces the environmental impact by minimizing waste generation.
Biological Activities and Mechanisms of Action
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide has been investigated for its potential biological activities, with a focus on its anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.
In addition to its anti-inflammatory properties, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide has demonstrated significant anti-cancer activity against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation pathways. For example, it has been found to inhibit the activity of Bcl-2 family proteins, which are known to play a crucial role in regulating apoptosis.
Clinical Applications and Research Advancements
The potential clinical applications of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these studies have shown promising outcomes in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to selectively target pro-inflammatory pathways without causing significant side effects makes it an attractive candidate for further development.
In the field of oncology, ongoing research is focused on evaluating the efficacy and safety of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide in combination with other anti-cancer therapies. Early-stage clinical trials have shown that it can enhance the effectiveness of chemotherapy agents by sensitizing cancer cells to treatment. These findings suggest that the compound may have a synergistic effect when used in combination with existing therapies.
Conclusion
4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide (CAS No. 2138347-39-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug development in areas such as inflammation and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, paving the way for future advancements in medicinal chemistry and pharmaceutical science.
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